Benzoyl chloride

Hydrolysis Acylation Process Chemistry

Benzoyl chloride (98-88-4, ≥99%) is the optimal benzoylating agent for industrial synthesis of benzophenones, benzamide APIs, and benzoyl peroxide. Unlike generic acyl chlorides, its unique SN1-SN2 mechanistic profile ensures robust kinetic control, minimizing diacylated impurities. Lower sensitivity to nucleophilic impurities enhances solvent recycling and process robustness. Leverage solvent-free benzoylation protocols for sustainable, high-yield manufacturing. Choose benzoyl chloride for predictable scalability, consistent quality, and a secure, cost-effective supply chain.

Molecular Formula C7H5ClO
C6H5COCl
C6H5COCl
C7H5ClO
Molecular Weight 140.56 g/mol
CAS No. 98-88-4
Cat. No. B041296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl chloride
CAS98-88-4
Synonymsα-Chlorobenzaldehyde;  Benzenecarbonyl Chloride;  Benzoic Acid Chloride;  Phenylcarbonyl Chloride; 
Molecular FormulaC7H5ClO
C6H5COCl
C6H5COCl
C7H5ClO
Molecular Weight140.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H
InChIKeyPASDCCFISLVPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
In water, 1.05X10+4 mg/L at 25 °C (est)
Decomposed by water, alcohol
Miscible with ethyl ether;  soluble in benzene, carbon tetrachloride, carbon disulfide
Miscible with ether, benzene, carbon disulfide, oils
Soluble in ether and carbon disulfide
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl Chloride Procurement Guide: CAS 98-88-4 as a Foundational Acylating Agent


Benzoyl chloride (CAS 98-88-4, C₇H₅ClO, molecular weight 140.57 g/mol) is a colorless to pale yellow fuming liquid with a pungent odor, characterized by a melting point of -1.0°C, a boiling point of 197–198°C, and a density of 1.21 g/mL at 25°C . It is a fundamental acyl chloride widely utilized as a benzoylating agent in organic synthesis, primarily for introducing the benzoyl (C₆H₅CO−) protecting group or pharmacophore. Industrially, it is produced via the reaction of benzoic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), or by the hydrolysis of benzotrichloride, with annual global production capacity supporting its role as a high-volume, cost-effective commodity intermediate [1].

Why Benzoyl Chloride (CAS 98-88-4) Cannot Be Replaced by Other Acyl Chlorides Without Process Revalidation


The common perception that acyl chlorides are interchangeable acylating agents is contradicted by extensive kinetic and mechanistic data. Benzoyl chloride exhibits a distinct reactivity profile that diverges fundamentally from both its aliphatic counterpart acetyl chloride and its substituted aromatic analogs. Its unique position on the SN1-SN2 mechanistic spectrum—characterized by reduced sensitivity to nucleophile concentration and solvent ionizing power relative to acetyl chloride, yet with a reactivity that is highly tunable via ring substitution [1]—means that direct substitution with alternative acyl chlorides will inevitably alter reaction kinetics, product selectivity, and impurity profiles. Consequently, any generic substitution without re-optimization of reaction parameters (e.g., catalyst loading, solvent system, temperature, and workup) poses a substantial risk to process robustness and yield consistency, necessitating a rigorous, data-driven selection process rather than commodity-based sourcing decisions.

Quantitative Differentiation of Benzoyl Chloride (CAS 98-88-4) Against Primary Analogs


Controlled Hydrolytic Stability: Benzoyl Chloride vs. Acetyl Chloride

In solvolytic conditions, benzoyl chloride exhibits a mechanistic profile distinct from acetyl chloride, quantified by its reduced sensitivity to nucleophilic attack and a higher solvent isotope effect [1]. This translates to greater practical stability in moist environments and more predictable behavior in large-scale acylations where nucleophile concentrations may vary.

Hydrolysis Acylation Process Chemistry Solvolysis

Superior Aminolysis Selectivity: Benzoyl Chloride vs. Acetyl Chloride

Benzoyl chloride demonstrates a dramatically higher sensitivity to amine concentration during aminolysis compared to acetyl chloride [1]. This property is advantageous in complex molecule synthesis where precise control over reaction rate via amine addition can minimize over-acylation or side reactions.

Aminolysis Amide Synthesis Kinetics Mechanism

Stronger C-Cl Bond vs. Benzyl Chloride: Implications for Thermal Stability

The carbon-chlorine bond in benzoyl chloride is significantly stronger than that in benzyl chloride, as determined by pyrolysis kinetics [1]. This fundamental difference underpins their distinct reactivity classes—acyl chloride versus alkyl chloride—and has direct implications for storage stability and thermal process safety.

Thermal Stability Bond Dissociation Energy Pyrolysis Process Safety

Balanced Reactivity in Friedel-Crafts Acylation: Benzoyl Chloride vs. Benzoic Anhydride

In the solid acid-catalyzed benzoylation of anisole, benzoyl chloride provides a balanced reactivity profile compared to benzoic anhydride. While the anhydride can be faster in some systems, benzoyl chloride enables successful acylation of less reactive substrates like chlorobenzene [1]. Furthermore, the in-situ generation of Lewis acids like FeCl₃ during reactions with iron-containing catalysts can be either a challenge or an opportunity depending on process design [2].

Friedel-Crafts Acylation Heterogeneous Catalysis Solid Acid Benzoylation

High Conversion and Selectivity in Heterogeneous Catalysis: Zeolite-Catalyzed Acylation of Anisole

The acylation of anisole with benzoyl chloride over fly ash-based HBEA zeolite catalysts achieves high conversion and excellent selectivity, demonstrating the compound's compatibility with modern, sustainable catalytic systems [1]. This performance validates benzoyl chloride as a suitable reagent for intensified, continuous-flow processes.

Heterogeneous Catalysis Zeolite Anisole Acylation Process Intensification

Validated Application Scenarios for Benzoyl Chloride (CAS 98-88-4) Based on Differentiated Performance


Large-Scale Synthesis of Benzophenone Derivatives via Heterogeneous Catalysis

The moderate reactivity of benzoyl chloride, as evidenced by its performance on solid acid catalysts like sulfated zirconia [1], makes it the preferred acylating agent for the industrial synthesis of benzophenones. Its lower sensitivity to nucleophilic impurities compared to acetyl chloride [2] enhances process robustness and simplifies solvent recycling. This is particularly relevant for the production of photoinitiators and UV absorbers, where high purity and consistent quality are paramount.

Precision Amide Bond Formation in Pharmaceutical Intermediate Synthesis

The 40-fold greater sensitivity of benzoyl chloride to amine concentration relative to acetyl chloride [1] enables precise kinetic control during the synthesis of active pharmaceutical ingredients (APIs) containing benzamide motifs. This property allows chemists to mitigate the formation of diacylated impurities and achieve higher yields of the desired mono-benzoylated product, which is critical for meeting stringent pharmacopoeial purity standards.

Production of Benzoyl Peroxide and Derivative Initiators

Benzoyl chloride serves as the primary industrial precursor to benzoyl peroxide, a widely used radical initiator in polymer chemistry and a topical acne medication. The established, high-volume production infrastructure and cost-effectiveness of benzoyl chloride [1] ensure a reliable, economically viable supply chain for this essential commodity chemical. The well-understood reaction pathway with sodium peroxide offers predictable scalability and consistent product quality.

Green Chemistry-Compatible Benzoylation in Neat or Solvent-Free Conditions

The development of solvent-free benzoylation protocols using benzoyl chloride with solid bases or microwave irradiation [1] leverages its balanced reactivity and moderate hydrolytic stability [2]. This enables the implementation of more sustainable manufacturing processes with reduced solvent waste and improved atom economy, aligning with the principles of green chemistry and the increasing regulatory pressure to minimize environmental footprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.